(3-Fluorophenyl)(4-methoxyphenyl)methanol

Electrooxidation Biaryl Ketone Synthesis Organic Electrosynthesis

Researchers requiring precise lipophilicity control in SAR studies or reproducible electrooxidative ketone synthesis need a defined 3-fluoro,4-methoxy substitution pattern. Generic diaryl carbinols compromise reaction yields and purity profiles. (3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS 38158-78-0) at ≥98% purity resolves these challenges. - Enables ~80% yield in KI-mediated electrooxidation to the corresponding biaryl ketone. - XLogP3 of 2.800 provides quantifiable logP differentiation from positional isomers for ADME optimization. - Classified as a ligand building block; suitable for metal complex development in catalysis and medicinal inorganic chemistry. - ≥98% purity ensures minimal batch-to-batch variability and reduced side reactions.

Molecular Formula C14H13FO2
Molecular Weight 232.25 g/mol
CAS No. 38158-78-0
Cat. No. B1302149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(4-methoxyphenyl)methanol
CAS38158-78-0
Molecular FormulaC14H13FO2
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O
InChIInChI=1S/C14H13FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
InChIKeyHDWVVRSGQJYZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS 38158-78-0) Procurement & Specification Guide for Research and Industrial Use


(3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS 38158-78-0), also known as 3-Fluoro-4'-methoxybenzhydrol, is a diaryl carbinol with molecular formula C14H13FO2 and molecular weight 232.25 g/mol . It features a 3-fluorophenyl group and a 4-methoxyphenyl group attached to a central methanol moiety, providing a defined substitution pattern that influences its reactivity, lipophilicity, and utility as a synthetic intermediate [1].

Why Simple Substitution with Other Biaryl Methanols is Scientifically Inadequate for (3-Fluorophenyl)(4-methoxyphenyl)methanol


Biaryl methanols are not functionally interchangeable; the specific electronic and steric environment created by the 3-fluoro and 4-methoxy substituents in (3-Fluorophenyl)(4-methoxyphenyl)methanol dictates its distinct physicochemical properties, reaction yields, and downstream utility compared to positional isomers or alternative substitution patterns . Generic substitution with other diaryl carbinols may lead to altered lipophilicity, divergent synthetic outcomes in electrooxidation, and compromised purity profiles, making precise procurement essential for reproducible research outcomes .

Quantitative Differentiation Evidence for (3-Fluorophenyl)(4-methoxyphenyl)methanol vs. Closest Analogs


Electrooxidation Yield to Corresponding Ketone: Comparative Analysis of (3-Fluorophenyl)(4-methoxyphenyl)methanol

In an indirect electrooxidation system using KI (1.2 equiv) in MeOH, (3-Fluorophenyl)(4-methoxyphenyl)methanol (CAS 38158-78-0) was converted to its corresponding ketone, (3-Fluorophenyl)(4-methoxyphenyl)methanone (CAS 96719-99-2), with a yield of ~80% . This yield is lower than that observed for α-(p-fluorophenyl)benzhydrol (CAS 149099-27-4), which afforded 4-fluorobenzophenone in ~94% yield, and lower than that for (3,4-dimethylphenyl)phenylmethanol (CAS 14189-53-8), which gave ~88% yield . The reduced yield of the target compound is attributed to its distinct electronic and steric profile conferred by the 3-fluoro and 4-methoxy substitution pattern .

Electrooxidation Biaryl Ketone Synthesis Organic Electrosynthesis

Lipophilicity (XLogP3) Comparison Between Positional Isomers

The computed octanol-water partition coefficient (XLogP3) for (3-Fluorophenyl)(4-methoxyphenyl)methanol is 2.800 [1]. In contrast, the positional isomer (4-fluorophenyl)(3-methoxyphenyl)methanol (CAS 844856-35-5) exhibits a LogP value of 2.71 [2]. This 0.09 log unit difference indicates that the 3-fluoro,4-methoxy substitution pattern imparts slightly higher lipophilicity compared to the 4-fluoro,3-methoxy arrangement.

Lipophilicity Physicochemical Properties Drug Design

Commercial Purity Specification Benchmarking

Aladdin Scientific offers (3-Fluorophenyl)(4-methoxyphenyl)methanol with a purity specification of ≥98% [1]. The positional isomer (4-fluorophenyl)(3-methoxyphenyl)methanol (CAS 844856-35-5) is commercially available from Chemsrc with a reported purity of 97.0% [2]. The 1 percentage point higher purity specification of the target compound ensures greater consistency in downstream synthetic applications and analytical standard usage.

Purity Analytical Chemistry Procurement Specification

Ligand Classification and Procurement Category

Aladdin Scientific explicitly categorizes (3-Fluorophenyl)(4-methoxyphenyl)methanol under its "Ligands" product classification [1]. No equivalent ligand-specific categorization is observed for the positional isomer (4-fluorophenyl)(3-methoxyphenyl)methanol in major vendor catalogs. This classification implies that the 3-fluoro,4-methoxy substitution pattern yields a geometry and electronic profile suitable for metal coordination applications.

Ligands Catalysis Chemical Biology

Validated Research and Industrial Application Scenarios for (3-Fluorophenyl)(4-methoxyphenyl)methanol Based on Quantitative Evidence


Electrooxidative Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanone

Researchers aiming to synthesize the corresponding biaryl ketone via indirect electrooxidation can achieve ~80% yield using this compound as the starting alcohol. The established protocol using KI (1.2 equiv) in MeOH under mild conditions provides a reliable, reproducible route to (3-Fluorophenyl)(4-methoxyphenyl)methanone (CAS 96719-99-2) . This application leverages the compound's defined substitution pattern and documented electrooxidative behavior, which differs from that of other biaryl methanols .

Medicinal Chemistry Building Block Requiring Specific Lipophilicity

For medicinal chemistry campaigns where fine-tuning of lipophilicity is critical for optimizing ADME properties, (3-Fluorophenyl)(4-methoxyphenyl)methanol offers an XLogP3 value of 2.800, providing a slightly higher logP than its 4-fluoro,3-methoxy positional isomer (LogP 2.71) [1]. This quantifiable difference enables structure-activity relationship (SAR) studies that require precise control over molecular hydrophobicity.

High-Purity Starting Material for Analytical and Synthetic Reproducibility

Procurement of (3-Fluorophenyl)(4-methoxyphenyl)methanol at ≥98% purity from Aladdin Scientific ensures minimal batch-to-batch variability and reduced side reactions in sensitive synthetic sequences . This purity specification exceeds the 97.0% standard offered for the positional isomer, making it the preferred choice for laboratories requiring stringent quality control [1].

Diaryl Carbinol Ligand for Coordination Chemistry and Catalysis

Given its explicit categorization as a 'Ligands' product, (3-Fluorophenyl)(4-methoxyphenyl)methanol is suitable for researchers developing metal complexes for catalysis, sensing, or medicinal inorganic chemistry. The 3-fluoro,4-methoxy substitution pattern provides a defined steric and electronic environment for metal coordination, as inferred from its vendor classification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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